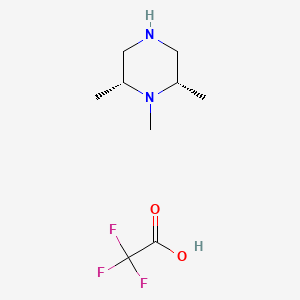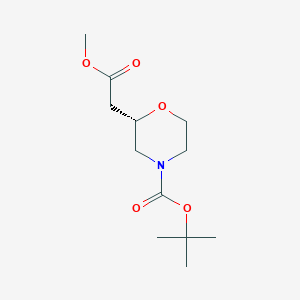
(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate is a chemical compound with a unique structure that includes a piperazine ring substituted with three methyl groups and a trifluoroacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate typically involves the reaction of 1,2,6-trimethylpiperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or methanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. Purification steps such as recrystallization or column chromatography may be employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoroacetate group may enhance the compound’s stability and bioavailability, contributing to its overall effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,6R)-4-((S)-3-(3,5-di-tert-pentylphenyl)-2-methylpropyl)-2,6-Dimethyl morpholine 2,2,2-trifluoroacetate
- ®-BoroLeu-(+)-Pinanediol trifluoroacetate
- (aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate
Uniqueness
(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate is unique due to its specific stereochemistry and the presence of both piperazine and trifluoroacetate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H17F3N2O2 |
|---|---|
Molekulargewicht |
242.24 g/mol |
IUPAC-Name |
2,2,2-trifluoroacetic acid;(2S,6R)-1,2,6-trimethylpiperazine |
InChI |
InChI=1S/C7H16N2.C2HF3O2/c1-6-4-8-5-7(2)9(6)3;3-2(4,5)1(6)7/h6-8H,4-5H2,1-3H3;(H,6,7)/t6-,7+; |
InChI-Schlüssel |
VYSJZIKQRMSSBA-UKMDXRBESA-N |
Isomerische SMILES |
C[C@@H]1CNC[C@@H](N1C)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1CNCC(N1C)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
![N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)


![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)




![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
